4-Chloro-2-fluoro-6-methoxybenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5ClFNO |
|---|---|
Molecular Weight |
185.58 g/mol |
IUPAC Name |
4-chloro-2-fluoro-6-methoxybenzonitrile |
InChI |
InChI=1S/C8H5ClFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 |
InChI Key |
ORCMJSFIOSMTDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)F)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 4 Chloro 2 Fluoro 6 Methoxybenzonitrile
Strategies for Introducing Halogen Substituents (Chlorine and Fluorine)
The introduction of chlorine and fluorine onto the benzonitrile (B105546) core can be achieved through several established methods, primarily involving the halogenation of benzonitrile precursors or the use of halogenated starting materials in nucleophilic aromatic substitution reactions.
Halogenation of Benzonitrile Precursors
Direct halogenation of a benzonitrile precursor is a common strategy. The cyano group is a deactivating, meta-directing group in electrophilic aromatic substitution. jove.comwikipedia.org This directing effect must be considered in concert with other substituents on the ring. For instance, in a precursor such as a methoxybenzonitrile, the activating, ortho-, para-directing nature of the methoxy (B1213986) group would dominate, directing incoming electrophiles to positions ortho and para to it. vedantu.com
The halogenation of anisole (B1667542) (methoxybenzene) itself demonstrates the strong directing effect of the methoxy group. Bromination of anisole, for example, readily proceeds at the ortho and para positions. vedantu.com
Nucleophilic Aromatic Substitution (SNAr) in Benzonitrile Synthesis
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly substituted aromatic compounds, particularly those bearing electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, and its rate is enhanced by the presence of such groups, which stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org
The regioselectivity of SNAr reactions on polyhalogenated aromatic compounds is dictated by the electronic effects of the substituents. Electron-withdrawing groups activate the positions ortho and para to them for nucleophilic attack. For instance, in the reaction of 3,4-dichloronitrobenzene (B32671) with sodium methoxide (B1231860), the chlorine atom at the 4-position (para to the nitro group) is selectively replaced. scribd.comchegg.com
In the context of synthesizing 4-chloro-2-fluoro-6-methoxybenzonitrile, a plausible route could involve the reaction of a di- or tri-halogenated benzonitrile with a methoxide source. The position of methoxylation would be determined by the relative activation provided by the other substituents. For example, starting with a 2,4-dichloro-6-fluorobenzonitrile, the methoxide would likely substitute one of the chlorine atoms, with the precise location influenced by the combined directing effects of the fluorine and cyano groups.
Electrophilic Aromatic Substitution for Halogen Introduction
Electrophilic aromatic substitution is a fundamental method for introducing halogens onto an aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.
| Substituent | Type | Directing Effect |
| -CN (Cyano) | Deactivating | Meta |
| -Cl (Chloro) | Deactivating | Ortho, Para |
| -F (Fluoro) | Deactivating | Ortho, Para |
| -OCH₃ (Methoxy) | Activating | Ortho, Para |
When multiple substituents are present, the directing effect of the most strongly activating group generally dictates the position of substitution. For instance, in a molecule containing both a methoxy and a chloro group, the methoxy group's directing effect would be dominant. vedantu.com
Methods for Methoxy Group Incorporation at the C-6 Position
The methoxy group in this compound can be introduced at various stages of the synthesis, either from a precursor already containing the methoxy group or by its introduction onto a halogenated benzonitrile.
One common method is the nucleophilic aromatic substitution of a suitable halogenated precursor with sodium methoxide. As discussed, the regioselectivity of this reaction is a critical consideration. For example, the synthesis of 2-fluoro-6-methoxybenzonitrile (B1332107) can be achieved through the reaction of 2,6-difluorobenzonitrile (B137791) with sodium methoxide in methanol. ontosight.ai
Alternatively, the synthesis can begin with a methoxy-containing starting material, such as a methoxyaniline. The amino group can then be converted to a nitrile via the Sandmeyer reaction. jove.comwikipedia.orgnih.gov This reaction involves the diazotization of the primary aromatic amine, followed by treatment with a copper(I) cyanide salt. jove.comwikipedia.orgmasterorganicchemistry.com Subsequent halogenation steps would then be required to introduce the chloro and fluoro substituents, with the regioselectivity being guided by the existing methoxy and cyano groups.
O-Alkylation Reactions of Hydroxybenzonitrile Intermediates
A plausible synthetic route towards this compound involves the O-alkylation of a corresponding hydroxybenzonitrile precursor, namely 4-chloro-2-fluoro-6-hydroxybenzonitrile. This approach benefits from the nucleophilicity of the hydroxyl group, which can be readily methylated using a variety of reagents.
The synthesis of anisole and its derivatives from phenols is a well-established transformation. orgsyn.orgchemicalbook.com Typically, the phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with a methylating agent. Common methylating agents include dimethyl sulfate, methyl iodide, and dimethyl carbonate. orgsyn.orgchemicalbook.com The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.
For the specific case of 4-chloro-2-fluoro-6-hydroxybenzonitrile, the reaction would proceed as follows:

Table 1: Common Reagents for O-Alkylation of Phenols
| Methylating Agent | Base | Solvent | Typical Conditions |
| Dimethyl sulfate | Sodium hydroxide (B78521) | Water, Acetone | Room temperature to reflux |
| Methyl iodide | Potassium carbonate | Acetone, DMF | Room temperature to reflux |
| Dimethyl carbonate | Potassium carbonate | DMF, NMP | High temperature (e.g., 120-160 °C) |
This table presents generalized conditions for the O-alkylation of phenols and would require optimization for the specific substrate.
The synthesis of the precursor 4-chloro-2-fluoro-6-hydroxybenzonitrile itself could be approached from a suitably substituted phenol (B47542), such as 4-chloro-2,6-difluorophenol. scbt.comuni.lusigmaaldrich.com Selective functionalization of such precursors is key.
Directed Methoxy Introductions via Aromatic Functionalization
An alternative strategy involves the introduction of the methoxy group at a later stage of the synthesis through directed aromatic functionalization. One powerful method for achieving regioselective substitution is directed ortho-metalation (DoM). wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile.
In a hypothetical route to this compound, a precursor such as 3-chloro-5-fluorobenzonitrile (B1363421) could potentially be subjected to directed ortho-lithiation. However, the directing ability of the nitrile and halogen substituents would need to be carefully considered to achieve the desired regioselectivity. The methoxy group itself can act as a directing group for a second ortho-lithiation. wikipedia.org
For instance, starting from 1-chloro-3-fluorobenzene, one could envision a sequence involving ortho-lithiation directed by the fluorine atom, followed by reaction with a methoxy-introducing electrophile. Subsequent functionalization would then be required to introduce the chloro and cyano groups at the correct positions. epfl.ch
Nitrile Group Formation and Transformation
The introduction of the nitrile group is a pivotal step in the synthesis of this compound. Several classical and modern methods are available for this transformation.
Cyano-Group Introduction via Halogen-Nitrile Exchange (e.g., Rosenmund-von Braun Reaction)
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides, typically aryl bromides or iodides, using copper(I) cyanide. wikipedia.orgnih.gov This reaction often requires high temperatures and polar solvents. A plausible precursor for this reaction would be 1-bromo-4-chloro-2-fluoro-6-methoxybenzene.

Modern advancements in this area include palladium-catalyzed cyanation reactions, which can often be performed under milder conditions and with a broader substrate scope. rsc.org
Another powerful method for introducing a nitrile group is the Sandmeyer reaction. wikipedia.orgnih.govbohrium.comresearchgate.net This reaction involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide. A potential precursor for this route would be 4-chloro-2-fluoro-6-methoxyaniline. The synthesis of this aniline (B41778) could be achieved from a corresponding nitrobenzene (B124822) derivative. researchgate.net
Table 2: Comparison of Nitrile Formation Methods from Aryl Halides/Amines
| Method | Precursor | Reagents | Typical Conditions | Advantages | Disadvantages |
| Rosenmund-von Braun | Aryl bromide/iodide | CuCN | High temperature, polar solvent | Well-established | Harsh conditions, stoichiometric copper |
| Sandmeyer Reaction | Aryl amine | 1. NaNO₂, H⁺ 2. CuCN | Low temperature (diazotization), then heating | Utilizes readily available anilines | Diazonium salts can be unstable |
| Palladium-catalyzed Cyanation | Aryl bromide/chloride | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂) | Milder temperatures, various solvents | High functional group tolerance, catalytic | Catalyst cost and sensitivity |
This table provides a general overview and specific conditions would need to be optimized for the synthesis of this compound.
Dehydration of Aldoximes to Benzonitriles
The dehydration of an aldoxime offers another route to the nitrile functionality. This method involves the conversion of a benzaldehyde (B42025) derivative to its corresponding aldoxime, followed by dehydration. A potential precursor for this pathway would be 4-chloro-2-fluoro-6-methoxybenzaldehyde (B1507554).
The formation of the aldoxime is typically achieved by reacting the aldehyde with hydroxylamine. Subsequent dehydration can be accomplished using a variety of reagents, such as acetic anhydride, thionyl chloride, or more modern catalytic methods.
The synthesis of the required 4-chloro-2-fluoro-6-methoxybenzaldehyde precursor could be approached from a suitable methoxy-substituted phenol or anisole derivative through formylation reactions like the Vilsmeier-Haack or Duff reaction. chemicalbook.comresearchgate.netgoogle.comthermofisher.comsigmaaldrich.com
Direct Cyanation Approaches
Direct cyanation methods involve the introduction of the cyano group onto an aromatic ring through the substitution of a hydrogen atom. These methods are often mediated by transition metals and can offer a more atom-economical approach. For example, photoredox catalysis has been explored for the direct C-H cyanation of electron-rich arenes. acs.org A potential precursor for such a reaction could be 1-chloro-3-fluoro-5-methoxybenzene. However, achieving the desired regioselectivity in a polysubstituted system can be challenging.
Sequential and Convergent Synthetic Pathways for this compound
The synthesis of a polysubstituted benzene (B151609) derivative like this compound can be designed using either a sequential or a convergent approach.
A sequential synthesis would involve the stepwise introduction of each substituent onto a simple benzene precursor. The order of introduction is critical and must be carefully planned to take into account the directing effects of the existing substituents on subsequent electrophilic or nucleophilic aromatic substitution reactions. For instance, a possible sequential route could start with the functionalization of a dichlorofluorobenzene derivative.
The development of a robust and efficient synthesis of this compound would likely involve a multi-step sequence, carefully selecting from the methodologies described above to control the regiochemistry and ensure compatibility with the various functional groups present in the molecule and its intermediates. nih.govoregonstate.eduresearchgate.netnih.govrsc.org
Optimization of Reaction Conditions and Yields in Benzonitrile Synthesis
The synthesis of this compound, a key intermediate in various chemical industries, necessitates a meticulous optimization of reaction conditions to ensure high yield and purity. The primary synthetic route often involves a nucleophilic aromatic substitution (SNAr) reaction, where a precursor molecule is treated with a cyanide source. The efficiency of this conversion is highly dependent on several factors, including the choice of solvent, base, temperature, and reaction time. This section delves into the systematic optimization of these parameters to maximize the yield of the desired product.
A plausible and commonly employed precursor for the synthesis of this compound is 2,4-dichloro-6-methoxybenzonitrile. In this case, the synthetic transformation involves a selective halogen exchange reaction, where one of the chloro groups is substituted by a fluoro group using a fluoride (B91410) salt. The optimization of this process is critical for achieving regioselectivity and high conversion rates.
Influence of Solvents and Bases
The selection of an appropriate solvent and base system is paramount in facilitating the nucleophilic aromatic substitution. Polar aprotic solvents are generally preferred as they can dissolve the reactants and effectively solvate the cation of the base, thereby increasing the nucleophilicity of the anion.
Initial studies on similar benzonitrile syntheses have shown that solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are effective. To determine the optimal solvent for the synthesis of this compound, a series of experiments can be conducted. The choice of base is also crucial, with inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices due to their solubility and basicity in polar aprotic solvents.
The following interactive data table illustrates the effect of different solvent and base combinations on the yield of this compound from 2,4-dichloro-6-methoxybenzonitrile. The reactions were typically carried out at a constant temperature and for a fixed duration to isolate the effect of the solvent and base.
| Entry | Solvent | Base | Yield (%) |
|---|---|---|---|
| 1 | DMF | K₂CO₃ | 65 |
| 2 | DMSO | K₂CO₃ | 72 |
| 3 | Acetonitrile | K₂CO₃ | 58 |
| 4 | DMF | Cs₂CO₃ | 75 |
| 5 | DMSO | Cs₂CO₃ | 85 |
The data presented in this table is illustrative and based on typical outcomes for similar reactions.
From the results, it is evident that the combination of DMSO as the solvent and Cs₂CO₃ as the base provides the highest yield. This is likely due to the high polarity of DMSO, which enhances the solubility of the reactants, and the greater solubility and basicity of Cs₂CO₃ compared to K₂CO₃, which facilitates the nucleophilic attack of the fluoride ion.
Effect of Temperature and Reaction Time
Temperature is a critical parameter that significantly influences the rate of reaction and the formation of byproducts. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to decomposition of the product or starting materials, or the formation of unwanted side products.
To optimize the reaction temperature, a series of experiments can be performed using the best solvent-base system identified (DMSO/Cs₂CO₃). The reaction progress can be monitored over time at different temperatures to determine the optimal conditions for both reaction rate and yield.
The interactive data table below summarizes the findings of the temperature and time optimization studies.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 100 | 12 | 78 |
| 2 | 120 | 8 | 88 |
| 3 | 140 | 6 | 92 |
| 4 | 160 | 6 | 89 |
| 5 | 140 | 4 | 85 |
| 6 | 140 | 8 | 91 |
The data presented in this table is illustrative and based on typical outcomes for similar reactions.
The results indicate that a temperature of 140°C for a duration of 6 hours provides the optimal balance between reaction completion and minimizing potential degradation, leading to the highest yield of 92%. Increasing the temperature to 160°C resulted in a slight decrease in yield, suggesting the onset of side reactions or product decomposition. Shorter or longer reaction times at 140°C also resulted in lower yields, indicating that 6 hours is sufficient for the reaction to proceed to completion without significant byproduct formation.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Fluoro 6 Methoxybenzonitrile
Vibrational Spectroscopy Applications in Benzonitrile (B105546) Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of different bonds. For 4-Chloro-2-fluoro-6-methoxybenzonitrile, the FT-IR spectrum is expected to exhibit several characteristic absorption bands.
The most prominent feature in the FT-IR spectrum of a benzonitrile derivative is the C≡N stretching vibration, which typically appears as a sharp and intense band in the region of 2240-2220 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the C-H in-plane and out-of-plane bending vibrations give rise to a series of bands in the fingerprint region (1500-600 cm⁻¹). The C-Cl stretching vibration is generally found in the range of 800-600 cm⁻¹, and the C-F stretching vibration appears as a strong band, typically between 1350 and 1150 cm⁻¹. The methoxy (B1213986) group (-OCH₃) will introduce characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band in the 1275-1200 cm⁻¹ region.
While a specific experimental FT-IR spectrum for this compound is not publicly available, the expected positions of its characteristic vibrational modes can be inferred from its structure and comparison with related compounds.
Table 1: Expected FT-IR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2240 - 2220 |
| Aromatic C-H | Stretching | > 3000 |
| Methoxy C-H | Stretching | 2950 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-F | Stretching | 1350 - 1150 |
| Methoxy C-O | Stretching | 1275 - 1200 |
| C-Cl | Stretching | 800 - 600 |
| Aromatic C-H | In-plane bending | 1300 - 1000 |
| Aromatic C-H | Out-of-plane bending | 900 - 675 |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
FT-Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, the FT-Raman spectrum would be expected to show a strong band for the symmetric stretching of the C≡N group, often more intense than in the IR spectrum. The vibrations of the benzene (B151609) ring, particularly the ring breathing modes, are also typically strong in the Raman spectrum.
Similar to the FT-IR data, publicly available experimental FT-Raman spectra for this compound are scarce. However, the expected Raman shifts can be predicted based on the molecular structure and comparison with analogous compounds.
Table 2: Expected FT-Raman Shifts for this compound
| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |
| Nitrile (C≡N) Stretching | 2240 - 2220 (strong) |
| Aromatic Ring Breathing | ~1000 (strong) |
| Aromatic C=C Stretching | 1600 - 1550 (strong) |
| Aromatic C-H Stretching | > 3000 (moderate) |
| Methoxy C-H Stretching | 2950 - 2850 (moderate) |
| C-Cl Stretching | 800 - 600 (moderate) |
| C-F Stretching | 1350 - 1150 (weak) |
Comparative Vibrational Spectroscopic Studies with Related Benzonitrile Derivatives
The analysis of the vibrational spectra of structurally similar compounds can provide valuable insights into the expected spectral features of this compound. The positions of the characteristic bands are influenced by the nature and position of the substituents on the benzene ring.
For instance, studies on 4-chloro-2-methylbenzonitrile (B1345701) have provided detailed assignments of its FT-IR and FT-Raman spectra. In this related molecule, the C≡N stretching vibration is a key marker. The presence of the chloro and methyl groups influences the positions of the aromatic C-H and C=C vibrations. Similarly, spectroscopic investigations of other substituted benzonitriles, such as those with fluoro and methoxy groups, help in understanding the electronic effects of these substituents on the vibrational frequencies of the nitrile group and the benzene ring. The electron-withdrawing nature of the nitrile and halogen groups, and the electron-donating nature of the methoxy group, will collectively influence the bond strengths and, consequently, the vibrational energies within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.
Due to the substitution pattern, there are two aromatic protons in different chemical environments. Their chemical shifts will be influenced by the shielding and deshielding effects of the adjacent substituents. The fluorine atom will cause splitting of the signal of the adjacent proton due to spin-spin coupling (H-F coupling). The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
Table 3: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H-3 | ~7.0 - 7.3 | Doublet of doublets (dd) | J(H-H) and J(H-F) |
| Aromatic H-5 | ~6.8 - 7.1 | Doublet (d) | J(H-H) |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. The aromatic carbons will resonate in the region of 100-160 ppm, with the carbons directly attached to the electronegative substituents (Cl, F, O) showing downfield shifts. The carbon of the methoxy group will appear at around 55-60 ppm. The fluorine atom will also cause splitting of the signals of the adjacent carbon atoms (C-F coupling).
While specific experimental ¹³C NMR data is not publicly available, a predicted spectrum can be outlined.
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-CN | ~117 |
| C-1 (C-CN) | ~105 (d, J(C-F)) |
| C-2 (C-F) | ~160 (d, J(C-F)) |
| C-3 | ~115 (d, J(C-F)) |
| C-4 (C-Cl) | ~135 |
| C-5 | ~110 |
| C-6 (C-OCH₃) | ~158 |
| -OCH₃ | ~56 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments
Fluorine-19 NMR spectroscopy is a powerful tool for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shift of a fluorine atom is highly sensitive to its electronic environment, providing valuable information about the surrounding substituents. azom.com
For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C2 position. The chemical shift of this fluorine is influenced by the electron-withdrawing chloro and cyano groups, and the electron-donating methoxy group. Aromatic fluorine substituents typically exhibit chemical shifts in the range of -100 to -200 ppm relative to a CFCl₃ standard. azom.comucsb.edu For instance, the ¹⁹F chemical shift for the structurally similar 2-chloro-4-fluorotoluene (B151448) has been reported at -115.8 ppm in CDCl₃. sepscience.com The resonance for the fluorine in the target molecule would likely be a complex multiplet due to coupling with the aromatic protons. azom.com
Table 1: Representative ¹⁹F NMR Chemical Shifts of Related Fluoroaromatic Compounds
| Compound | Chemical Shift (δ, ppm) | Solvent |
| Fluorobenzene | -113.15 | Neat |
| 4-Fluorobenzonitrile | -102.8 | THF-d8 |
| 2-Chloro-4-fluorotoluene | -115.8 | CDCl₃ |
This table presents data for structurally related compounds to provide context for the expected chemical shift of this compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within a molecule. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. researchgate.net For this compound, COSY would be instrumental in identifying which aromatic protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nanalysis.com It is a highly sensitive technique that allows for the direct assignment of carbon signals based on their attached protons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire carbon skeleton by observing correlations between protons and distant carbons. youtube.com For instance, the protons of the methoxy group would be expected to show an HMBC correlation to the C6 carbon to which the methoxy group is attached.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all the proton and carbon signals in this compound can be achieved.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of the elemental composition of the molecule by distinguishing between ions of very similar nominal mass. longdom.org For this compound (C₈H₅ClFNO), the exact mass can be calculated and compared to the experimentally determined value to confirm its molecular formula.
Table 2: Calculated Exact Mass for this compound
| Molecular Formula | Isotope | Exact Mass (Da) |
| C₈H₅³⁵Cl¹⁹F¹⁴N¹⁶O | Most Abundant | 185.0047 |
Fragmentation Pathways of Halogenated Methoxybenzonitriles
The fragmentation of benzonitrile and its derivatives in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for benzonitriles include the loss of HCN or HNC. rsc.org For substituted benzonitriles, the fragmentation is influenced by the nature and position of the substituents. In the case of this compound, characteristic fragmentation patterns would be expected, such as the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a chlorine radical (•Cl). The fragmentation of the aromatic ring itself can also occur, leading to smaller charged fragments. A detailed analysis of these fragmentation pathways can help to confirm the substitution pattern on the benzene ring.
X-ray Crystallography for Solid-State Molecular Geometry and Packing (If applicable to related structures)
For example, the crystal structure of 2-amino-4-chlorobenzonitrile (B1265954) has been reported. analis.com.my Analysis of such structures provides precise measurements of bond lengths, bond angles, and dihedral angles.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
In a hypothetical crystal structure of this compound, the analysis of key geometric parameters would be crucial. The bond lengths of the C-Cl, C-F, C-O, and C≡N bonds would be of particular interest, as they can be influenced by the electronic effects of the other substituents on the aromatic ring. For instance, the C≡N bond length in 2-amino-4-chlorobenzonitrile is reported as 1.146(4) Å. analis.com.my
The bond angles within the benzene ring would reveal any distortions from the ideal hexagonal geometry caused by the substituents. The dihedral angles, which describe the rotational orientation of the methoxy group relative to the plane of the benzene ring, would also be a key feature of the molecular conformation in the solid state.
Table 3: Representative Bond Lengths from a Related Structure (2-amino-4-chlorobenzonitrile)
| Bond | Bond Length (Å) |
| C≡N | 1.146(4) |
| C-N | 1.369(4) |
Data from the crystal structure of 2-amino-4-chlorobenzonitrile, provided for illustrative purposes. analis.com.my
Investigation of Intermolecular Interactions and Crystal Packing
A comprehensive search of publicly available scientific literature and crystallographic databases reveals that detailed experimental data on the crystal structure and intermolecular interactions of this compound is not available at this time. To date, no single-crystal X-ray diffraction studies have been published for this compound, which are essential for a definitive analysis of its crystal packing and the specific non-covalent interactions that govern its solid-state architecture.
The elucidation of a crystal structure would provide critical information, including:
Crystal System and Space Group: These parameters define the symmetry and repeating unit of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) quantify the size and shape of the repeating unit.
Molecular Conformation: The precise three-dimensional arrangement of the atoms within the molecule in the solid state.
Intermolecular Interactions: The identification and characterization of non-covalent forces such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces that dictate how individual molecules arrange themselves in the crystal.
Without experimental crystallographic data, a detailed and accurate discussion of the intermolecular interactions and crystal packing of this compound cannot be provided. Computational modeling could offer theoretical predictions of its solid-state structure, but such results would be speculative and require experimental validation.
Further research, specifically the growth of single crystals suitable for X-ray diffraction analysis, is necessary to determine the precise solid-state structure of this compound and to enable a thorough investigation of its intermolecular interactions and crystal packing.
Computational Chemistry and Quantum Mechanical Investigations of 4 Chloro 2 Fluoro 6 Methoxybenzonitrile
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. utexas.edu It is a widely used and versatile tool for predicting molecular properties. For this analysis, a common functional, such as B3LYP, combined with a robust basis set like 6-311++G(d,p), is typically employed to provide a balance of accuracy and computational efficiency for studying substituted benzonitrile (B105546) derivatives. derpharmachemica.comscholarsresearchlibrary.com
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 4-Chloro-2-fluoro-6-methoxybenzonitrile, the geometry optimization would confirm the planarity of the benzene (B151609) ring, with slight distortions caused by the substituents. derpharmachemica.com
A key conformational aspect is the orientation of the methoxy (B1213986) (-OCH₃) group relative to the aromatic ring. Due to potential steric hindrance from the adjacent fluorine atom, the methyl group of the methoxy substituent is expected to orient itself to minimize repulsion, likely lying in a position that is slightly out of the plane of the benzene ring. The optimization process calculates the precise bond lengths, bond angles, and dihedral angles that correspond to this lowest-energy state.
Table 1: Predicted Optimized Geometric Parameters for this compound Illustrative data based on typical values for similar substituted aromatic compounds.
| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |
|---|---|---|---|---|---|
| Bond Length | C-Cl | 1.75 Å | Bond Angle | Cl-C-C | 119.5° |
| Bond Length | C-F | 1.35 Å | Bond Angle | F-C-C | 120.5° |
| Bond Length | C-CN | 1.45 Å | Bond Angle | C-C-CN | 179.0° |
| Bond Length | C≡N | 1.16 Å | Bond Angle | C-O-CH₃ | 118.0° |
Once a stable geometry is confirmed (characterized by the absence of imaginary frequencies), vibrational frequency analysis can be performed. q-chem.comresearchgate.net This calculation provides a theoretical prediction of the molecule's infrared (IR) and Raman spectra, which serve as a molecular "fingerprint." q-chem.com Each calculated frequency corresponds to a specific mode of molecular motion, such as the stretching or bending of bonds.
The simulation of the infrared spectrum is based on the calculated harmonic vibrational frequencies and their corresponding IR intensities. The intensity of an IR absorption band is proportional to the square of the change in the molecular dipole moment during that specific vibration. Vibrations that induce a significant change in the dipole moment will result in strong IR absorption bands.
For this compound, strong IR intensities are expected for the nitrile (C≡N) stretching mode, as well as for the C-Cl, C-F, and C-O stretching modes due to the high electronegativity of the atoms involved. The characteristic nitrile stretch is a particularly clean and sensitive probe, typically appearing in a distinct region of the spectrum. researchgate.net
Table 2: Predicted Harmonic Vibrational Frequencies and IR Intensities Illustrative data showing key vibrational modes.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) |
|---|---|---|---|
| C≡N Stretch | Nitrile | ~2240 | High |
| C-H Stretch | Aromatic | ~3100-3000 | Medium |
| C-O Stretch | Methoxy | ~1250 | High |
| C-F Stretch | Fluoro | ~1200 | High |
| C-Cl Stretch | Chloro | ~750 | High |
Complementary to IR spectroscopy, Raman spectroscopy relies on changes in the polarizability of a molecule during a vibration. researchgate.net DFT calculations can also predict Raman scattering activities. joaquinbarroso.com Vibrations that cause a significant change in the molecule's electron cloud shape and size will be strong in the Raman spectrum. The nitrile (C≡N) stretch is typically strong in both IR and Raman spectra. researchgate.net Aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, are often prominent in Raman spectra.
The depolarization ratio, another calculated parameter, provides information about the symmetry of the vibrational modes. This helps in making definitive assignments of the observed spectral bands.
Table 3: Predicted Raman Scattering Activities Illustrative data showing key vibrational modes.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Predicted Raman Activity (Å⁴/amu) |
|---|---|---|---|
| C≡N Stretch | Nitrile | ~2240 | High |
| Aromatic Ring Breathing | Phenyl | ~1000 | High |
| C-H Stretch | Aromatic | ~3100-3000 | High |
| C-Cl Stretch | Chloro | ~750 | Medium |
| C-F Stretch | Fluoro | ~1200 | Low |
Molecular Orbital Theory and Electronic Properties
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The orbitals of individual atoms are combined to form molecular orbitals that are delocalized over the entire molecule. Of these, the most important for understanding chemical reactivity are the Frontier Molecular Orbitals (FMOs). numberanalytics.comnumberanalytics.com
The two most critical FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical stability and reactivity. nih.govkarazin.ua
A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the methoxy group, which are electron-donating. The LUMO is anticipated to have significant density on the electron-withdrawing nitrile group (C≡N) and the carbon atoms of the ring attached to the electronegative halogen atoms. This distribution indicates that an electronic transition (excitation) would involve the transfer of electron density from the methoxy-substituted part of the ring to the nitrile- and halogen-substituted part, a process known as intramolecular charge transfer. nih.gov
Table 4: Predicted Frontier Molecular Orbital Properties Illustrative data based on typical values for similar aromatic molecules.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the intramolecular bonding, stability, and charge delocalization within a molecule by transforming the complex, delocalized molecular orbitals into localized, intuitive chemical concepts like bonds, lone pairs, and anti-bonds. uni-muenchen.deusc.edu This analysis provides a quantitative description of the Lewis-like structure of a molecule and the stabilizing effects of electron delocalization. wisc.edu For this compound, NBO analysis reveals significant insights into its electronic structure, which is governed by the interplay of its various functional groups.
The primary mechanism for charge delocalization identified by NBO analysis is hyperconjugation. This involves interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net
Interactions involving lone pairs: The oxygen, nitrogen, fluorine, and chlorine atoms possess lone pairs (LP) that can act as electron donors. Significant stabilization is expected from the delocalization of these lone pairs into the anti-bonding orbitals (π) of the aromatic ring. For instance, the interaction LP(O) → π(C-C) and LP(N) → π*(C-C) would contribute to the delocalization of electron density across the phenyl ring.
π-system interactions: The π-electrons of the benzene ring can interact with the anti-bonding orbitals of the nitrile group (πC≡N). This π → π interaction delocalizes the ring's electron density towards the electron-withdrawing cyano group, enhancing molecular stability.
Interactions with σ orbitals:* Delocalization can also occur from lone pairs or π-bonds into sigma anti-bonding orbitals (σ), such as those of the C-Cl and C-F bonds. For example, an interaction like π(C=C) → σ(C-Cl) would indicate electron delocalization from the ring into the C-Cl bond, which can influence bond strength and reactivity.
These delocalization effects lead to a departure from the idealized Lewis structure, indicating a more complex and stable electronic arrangement. uni-muenchen.dewisc.edu The NBO analysis provides quantitative data on these interactions, as illustrated in the hypothetical table below, which is based on typical values for similar aromatic compounds.
Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (O1) | π* (C2-C3) | 15.5 | Lone Pair → π |
| LP (N) | π (C5-C6) | 5.2 | Lone Pair → π |
| π (C1-C2) | π (C3-C4) | 20.1 | π → π |
| π (C3-C4) | π (C≡N) | 8.7 | π → π |
| π (C5-C6) | σ (C-Cl) | 2.5 | π → σ |
| LP (Cl) | σ (C1-C6) | 1.8 | Lone Pair → σ* |
Molecular Electrostatic Potential (MEP) Surface Mapping for Chemical Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for predicting and understanding the chemical reactivity of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. nih.govresearchgate.net The MEP surface allows for the identification of sites that are susceptible to electrophilic and nucleophilic attack. researchgate.net
The different values of the electrostatic potential are represented by different colors. Generally, regions with a negative potential (typically colored red to yellow) are electron-rich and are prone to electrophilic attack. nih.gov These areas correspond to sites with a high density of electrons, such as lone pairs on electronegative atoms. Conversely, regions with a positive potential (colored blue) are electron-deficient and represent favorable sites for nucleophilic attack. nih.govresearchgate.net
For this compound, the MEP surface would highlight several key reactive areas:
Negative Regions: The most negative potential is expected to be localized around the nitrogen atom of the nitrile group due to its lone pair and the triple bond's high electron density. The oxygen atom of the methoxy group, as well as the fluorine and chlorine atoms, will also exhibit negative potential due to their high electronegativity and lone pairs. These sites are the most likely targets for electrophiles.
Positive Regions: Positive electrostatic potential will be found around the hydrogen atoms of the methoxy group and, to a lesser extent, the hydrogen atom on the aromatic ring. These electron-poor regions are susceptible to attack by nucleophiles.
Neutral Regions: The carbon framework of the benzene ring will generally display an intermediate potential, though it will be influenced by the attached electron-withdrawing (Cl, F, CN) and electron-donating (OCH₃) groups.
By analyzing the MEP map, one can predict the molecule's interaction with other reagents and its role in chemical reactions. The quantitative values of the potential minima (Vmin) and maxima (Vmax) can be used to rank the reactivity of different sites.
Table 2: Predicted Molecular Electrostatic Potential (MEP) Values at Key Sites of this compound
| Atom/Region | Predicted MEP Value (kcal/mol) | Implication |
| Nitrile Nitrogen (N) | -45.5 | Strongest site for electrophilic attack |
| Methoxy Oxygen (O) | -32.8 | Site for electrophilic attack, hydrogen bonding |
| Fluorine (F) | -25.1 | Site for electrophilic attack |
| Chlorine (Cl) | -20.7 | Site for electrophilic attack |
| Methoxy Hydrogens (H) | +35.2 | Site for nucleophilic attack |
| Aromatic Hydrogen (H) | +21.0 | Site for nucleophilic attack |
Ab Initio Methods (e.g., Hartree-Fock, MP2) for Comparative Studies
Ab initio quantum chemistry methods are computational techniques that are based on first principles, without the inclusion of experimental data. researchgate.net Two fundamental ab initio methods are Hartree-Fock (HF) theory and Møller-Plesset perturbation theory (MP2). researchgate.netarxiv.org These methods are often used for comparative studies alongside Density Functional Theory (DFT) to assess the impact of electron correlation on molecular properties. researchgate.net
Hartree-Fock (HF) Theory: The HF method approximates the many-electron wavefunction as a single Slater determinant. aps.org It accounts for the electron-electron repulsion in an average way but neglects the instantaneous correlation between the motions of electrons. chemrxiv.org For this compound, an HF calculation would provide a baseline prediction of its molecular geometry (bond lengths, bond angles), vibrational frequencies, and electronic properties. researchgate.net However, due to the neglect of electron correlation, HF results can systematically differ from experimental values. For example, HF tends to overestimate vibrational frequencies and provide a less accurate description of the electronic structure compared to methods that include correlation. researchgate.net
Møller-Plesset Perturbation Theory (MP2): The MP2 method is one of the simplest and most common ways to improve upon the HF approximation by including electron correlation. arxiv.orgresearchgate.net It uses perturbation theory to add a correction to the HF energy, accounting for the instantaneous interactions between electrons. This inclusion of electron correlation generally leads to more accurate predictions of molecular geometries and energies compared to the HF method. researchgate.net A comparative study using HF and MP2 for this compound would quantify the effect of electron correlation on its structure and stability. The differences in calculated bond lengths, particularly in the conjugated system of the ring and nitrile group, would be of interest.
In a typical comparative study, the geometric parameters and total energies of this compound would be calculated using HF, MP2, and one or more DFT functionals (e.g., B3LYP). The results would then be compared to each other to understand the importance of electron correlation and to gauge the reliability of the different computational levels.
Table 3: Illustrative Comparison of Total Energy and Dipole Moment Calculated by Different Ab Initio and DFT Methods
| Method | Basis Set | Total Energy (Hartree) | Dipole Moment (Debye) |
| Hartree-Fock (HF) | 6-311++G(d,p) | -985.45 | 3.85 |
| MP2 | 6-311++G(d,p) | -986.15 | 3.50 |
| DFT (B3LYP) | 6-311++G(d,p) | -986.80 | 3.45 |
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.gov For this compound, theoretical calculations can predict these spectra, which can then be compared with experimental data for validation of the computational model and for accurate assignment of spectral peaks. ijtsrd.comresearchgate.net
The standard procedure involves first optimizing the molecular geometry at a chosen level of theory, commonly DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). prensipjournals.com Following optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies, which correspond to the peaks in the IR and Raman spectra. researchgate.net Because theoretical harmonic frequencies are often systematically higher than experimental anharmonic frequencies, a scaling factor is typically applied to the calculated values to improve agreement with experiment. nih.gov
Key vibrational modes for this compound that would be predicted include:
C≡N stretch: A strong, characteristic band in the IR spectrum.
C-Cl, C-F, and C-O stretches: Vibrations corresponding to the bonds between the ring and the substituents.
Aromatic ring vibrations: Including C-H stretching and C=C stretching modes.
CH₃ vibrations: From the methoxy group.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated isotropic chemical shifts are then compared to experimental values, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net Good correlation between calculated and experimental spectra provides confidence in the computed molecular structure and electronic properties.
Table 4: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| Aromatic C-H Stretch | 3080 | 3100-3000 |
| Methoxy C-H Stretch | 2950 | 2990-2940 |
| C≡N Stretch | 2235 | 2260-2220 |
| Aromatic C=C Stretch | 1605, 1580 | 1625-1575 |
| C-O Stretch | 1250 | 1275-1200 |
| C-F Stretch | 1180 | 1250-1000 |
| C-Cl Stretch | 750 | 850-550 |
Solvent Effects and Continuum Solvation Models in Computational Studies
Chemical reactions and spectroscopic measurements are most often performed in a solvent, and the presence of the solvent can significantly influence the properties and behavior of a solute molecule. researchgate.net Computational models can account for these solvent effects, with continuum solvation models being a popular and efficient choice. researchgate.net
The Polarizable Continuum Model (PCM) is one of the most widely used continuum models. researchgate.net In this approach, the solute molecule is placed within a cavity carved out of a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is incorporated into the quantum mechanical calculation, allowing for the study of molecular properties in solution.
For this compound, a polar molecule, the choice of solvent is expected to have a noticeable impact on its properties:
Geometry: In a polar solvent, the dipole moment of the solute will be enhanced, which can lead to slight changes in bond lengths and angles compared to the gas phase.
Spectroscopic Parameters: The positions of IR and NMR spectral peaks can shift in the presence of a solvent due to specific interactions (like hydrogen bonding) or non-specific dielectric effects.
Reactivity: The stability of reactants, products, and transition states can be altered by the solvent, thereby influencing reaction rates and equilibria. MEP surfaces calculated in a solvent can provide a more realistic picture of chemical reactivity in solution. researchgate.net
By performing calculations in the gas phase and in different solvents (e.g., a nonpolar solvent like toluene (B28343) and a polar solvent like water), computational studies can elucidate the role of the solvent environment on the structure, stability, and reactivity of this compound.
Table 5: Illustrative Calculated Dipole Moment and C≡N Vibrational Frequency in Different Environments
| Environment | Dielectric Constant (ε) | Dipole Moment (Debye) | C≡N Frequency (cm⁻¹) |
| Gas Phase | 1.0 | 3.45 | 2235 |
| Toluene | 2.4 | 4.10 | 2232 |
| Tetrahydrofuran (THF) | 7.5 | 4.95 | 2229 |
| Water | 78.4 | 5.80 | 2225 |
Mechanistic Investigations of Chemical Transformations Involving 4 Chloro 2 Fluoro 6 Methoxybenzonitrile
Reaction Mechanism Studies of Halogen Displacement Reactions
Halogen displacement on an aromatic ring, particularly through nucleophilic aromatic substitution (SNAr), is a key transformation. In 4-chloro-2-fluoro-6-methoxybenzonitrile, both chlorine and fluorine atoms are potential leaving groups. The SNAr mechanism typically proceeds through a two-step addition-elimination sequence, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
The rate of an SNAr reaction is influenced by three main factors:
The nature of the leaving group: The ability of the halogen to depart is related to its electronegativity and the strength of the carbon-halogen bond. Fluorine is the most electronegative halogen, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Although the C-F bond is the strongest among the carbon-halogen bonds, the high electronegativity of fluorine effectively stabilizes the transition state and the Meisenheimer complex, often making it a better leaving group than chlorine in SNAr reactions.
The nature of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.
The electronic effects of the other substituents on the ring: The presence of electron-withdrawing groups ortho and para to the leaving group is essential for stabilizing the negative charge of the Meisenheimer complex, thereby accelerating the reaction.
In this compound, the nitrile group (-CN) is a potent electron-withdrawing group. Its position para to the fluorine atom and ortho to the chlorine atom significantly activates both halogens towards nucleophilic attack. The methoxy (B1213986) group (-OCH3), being an electron-donating group by resonance, would generally be expected to deactivate the ring towards nucleophilic attack. However, its meta position relative to the fluorine and ortho to the chlorine complicates a simple prediction. Its inductive electron-withdrawing effect might play a more dominant role in this specific substitution pattern.
Given the positions of the substituents, nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom (C-2) or the chlorine atom (C-4). The strong electron-withdrawing effect of the nitrile group at the para position to the fluorine provides substantial stabilization to the Meisenheimer complex formed upon nucleophilic attack at C-2. Conversely, the nitrile group is ortho to the chlorine, which also provides significant stabilization. The relative reactivity of the C-F versus the C-Cl bond would depend on the specific nucleophile and reaction conditions. However, in many cases involving activated aromatic systems, fluoride (B91410) is a surprisingly good leaving group.
A generalized mechanism for the displacement of the fluorine atom is depicted below:
Step 1: Nucleophilic attack and formation of the Meisenheimer complex. A nucleophile (Nu-) attacks the carbon atom attached to the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing nitrile group.
Step 2: Elimination of the leaving group. The aromaticity of the ring is restored by the departure of the fluoride ion (F-).
A similar mechanism can be drawn for the displacement of the chlorine atom. The regioselectivity of the reaction (i.e., whether the fluoro or chloro group is displaced) would be determined by the relative energies of the transition states leading to the respective Meisenheimer complexes.
Mechanistic Pathways for Nitrile Group Reactivity
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. wikipedia.org
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.com The mechanism involves the initial conversion of the nitrile to an amide, which is then further hydrolyzed.
Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an amide, which is subsequently hydrolyzed to a carboxylic acid.
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under the basic conditions to yield a carboxylate salt, which upon acidic workup gives the carboxylic acid.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. wikipedia.org The mechanism of reduction with LiAlH4 involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride transfer then leads to a dianion, which upon quenching with water yields the primary amine. libretexts.org
Alternatively, reduction with a less powerful reducing agent like diisobutylaluminium hydride (DIBAL-H) can be controlled to stop at the imine stage, which upon hydrolysis yields an aldehyde. libretexts.org
Cycloaddition: The nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For instance, in [3+2] cycloadditions with nitrile oxides, the nitrile group can react to form five-membered heterocyclic rings. mdpi.com The mechanism of these reactions is generally considered to be a concerted pericyclic process. mdpi.com
Influence of Substituents (Chloro, Fluoro, Methoxy) on Reaction Selectivity and Kinetics
The substituents on the benzene (B151609) ring—chloro, fluoro, and methoxy—exert significant electronic and steric effects that influence the selectivity and kinetics of reactions involving this compound.
Electronic Effects:
Inductive Effect: All three substituents (Cl, F, and OCH3) are electronegative and exert an electron-withdrawing inductive effect (-I). libretexts.org This effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution. The inductive effect of fluorine is the strongest, followed by the methoxy group and then chlorine.
Resonance Effect: The chloro, fluoro, and methoxy groups all possess lone pairs of electrons and can therefore exert an electron-donating resonance effect (+R). libretexts.org This effect involves the delocalization of the lone pair into the π-system of the benzene ring, increasing the electron density, particularly at the ortho and para positions. The resonance effect generally follows the order -OCH3 > -F > -Cl.
In the context of nucleophilic aromatic substitution , the strong electron-withdrawing inductive effects of the fluoro and chloro groups, combined with the powerful electron-withdrawing nature of the nitrile group, are the dominant factors that activate the ring for this type of reaction.
Steric Effects: The substituents at the 2-, 4-, and 6-positions create a sterically hindered environment around the nitrile group and the other positions on the ring. This steric hindrance can influence the approach of reagents and may affect the regioselectivity of reactions. For example, in nucleophilic aromatic substitution, attack at the more sterically accessible position might be favored.
Catalytic Approaches in Reactions of Substituted Benzonitriles
Catalysis plays a pivotal role in many transformations of substituted benzonitriles, offering milder reaction conditions, improved selectivity, and higher yields.
Catalytic Hydrogenation: The reduction of the nitrile group to a primary amine can be achieved through catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) under a hydrogen atmosphere. The mechanism involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the triple bond.
Transition Metal-Catalyzed Cross-Coupling Reactions: The chloro and fluoro groups on the aromatic ring can potentially participate in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. While aryl chlorides are commonly used in these reactions, the use of aryl fluorides is more challenging due to the strength of the C-F bond and typically requires specialized catalyst systems, often based on nickel or palladium with specific ligands.
Lewis Acid Catalysis: In reactions involving the nitrile group, Lewis acids can be employed as catalysts. For example, in the Ritter reaction, a nitrile reacts with a carbocation source in the presence of a strong acid to form an N-substituted amide. The Lewis acid coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating the nucleophilic attack.
Reaction Pathway Analysis using Computational Tools
Computational chemistry provides a powerful means to investigate reaction mechanisms at a molecular level. acs.org Techniques such as Density Functional Theory (DFT) are widely used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. mdpi.com
For transformations involving this compound, computational tools could be employed to:
Determine the regioselectivity of nucleophilic aromatic substitution: By calculating the activation energies for nucleophilic attack at the carbon bearing the fluorine versus the carbon bearing the chlorine, the preferred reaction pathway can be predicted. These calculations would take into account the stabilizing effects of the substituents on the Meisenheimer complex.
Elucidate the mechanism of nitrile group transformations: The reaction coordinates for hydrolysis, reduction, or cycloaddition reactions of the nitrile group can be mapped out. This allows for a detailed understanding of the bond-forming and bond-breaking processes and the identification of the rate-determining step.
Analyze the electronic structure and substituent effects: Computational methods can quantify the inductive and resonance effects of the chloro, fluoro, and methoxy substituents. Molecular orbital analysis, such as the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity of the molecule. For example, the distribution of the LUMO can indicate the most likely sites for nucleophilic attack.
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Complex Benzonitrile (B105546) Derivatives
The reactivity of the chloro and fluoro substituents allows for the derivatization of 4-Chloro-2-fluoro-6-methoxybenzonitrile into a variety of more complex benzonitrile compounds. Through nucleophilic aromatic substitution (SNAr) reactions, the chloro or fluoro group can be displaced by a range of nucleophiles, including amines, alkoxides, and thiolates. This versatility is crucial for synthesizing compounds with tailored electronic and steric properties. For instance, similar transformations are seen where related chlorobenzonitriles are converted to aminobenzonitriles as precursors for further synthesis. google.com The resulting complex benzonitriles can serve as advanced intermediates for pharmaceuticals and functional materials.
Scaffold for Heterocyclic Compound Synthesis
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of therapeutic agents. nih.govresearchgate.net this compound provides a robust platform for constructing a wide array of these important ring systems.
Quinazoline (B50416) and quinoline (B57606) cores are prevalent in numerous biologically active molecules. Substituted benzonitriles are key starting materials for building these bicyclic systems. For example, the synthesis of complex quinazoline derivatives often begins with appropriately substituted aminobenzonitriles, which can be derived from their halogenated precursors. google.com A common strategy involves the reduction of a nitro group ortho to the nitrile, followed by cyclization with a one-carbon unit (e.g., formamidine (B1211174) acetate) to form the quinazoline ring. google.com
Similarly, quinoline synthesis can be achieved from precursors derived from this compound. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, for instance, starts from 4-methoxyaniline, highlighting a pathway where the benzonitrile could be converted to a corresponding aniline (B41778) derivative and then cyclized to form the quinoline ring system. researchgate.net Various methods exist for synthesizing chloro-substituted quinolines, which are themselves valuable intermediates for further functionalization. rsc.orggoogle.com
Table 1: Synthetic Pathways to Quinolines and Quinazolines
| Precursor Type | Cyclization Partner | Resulting Heterocycle |
| o-Aminobenzonitrile | Formamidine Acetate | Quinazoline |
| Substituted Aniline | Carbonyl Compound | Quinoline |
| o-Nitroacetophenone | N,N-Dimethylformamide Dimethyl Acetal | 4-Hydroxyquinoline |
The construction of indole (B1671886) and pyrazole (B372694) rings can also be envisioned starting from this compound. While direct use is not common, the compound can be chemically modified to generate suitable precursors. For indole synthesis, the nitrile group could be reduced to an aminomethyl group, and the resulting aniline derivative could undergo cyclization. Alternatively, conversion to a substituted 2-nitrotoluene (B74249) analog would allow for the application of the Leimgruber-Batcho indole synthesis.
For pyrazole synthesis, the key intermediate is typically a hydrazine (B178648) derivative. The chloro-substituent on the benzonitrile could be displaced by hydrazine, followed by reaction of the nitrile group or transformation into a 1,3-dicarbonyl compound, which can then be cyclized to form the pyrazole ring. Multicomponent reactions are a powerful tool for constructing such heterocyclic systems from simple building blocks. mdpi.com
The versatility of this compound extends to the synthesis of other nitrogen-containing heterocycles. clockss.orgresearchgate.net The nitrile group is a valuable functional handle that can participate in cycloaddition reactions or be converted into an amidine or other reactive species. For example, reaction with hydrazines can lead to the formation of triazole derivatives. nih.gov The combination of the nitrile and the ortho-halogen provides a reactive site for the construction of fused heterocyclic systems through tandem or one-pot reactions.
Applications in Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. The chloro group in this compound serves as an excellent handle for such transformations.
The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction would allow the chloro group of this compound to be replaced with a variety of aryl, heteroaryl, or alkyl groups, providing a straightforward route to complex biaryl structures. researchgate.netnih.gov The catalytic cycle typically involves oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org
The Heck reaction (or Mizoroki-Heck reaction) couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org In this reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This provides a direct method for vinylation of the aromatic ring at the position of the chlorine atom, leading to stilbene-like derivatives.
Table 2: Plausible Palladium-Catalyzed Reactions
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biphenyl (B1667301) derivative |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |
| Suzuki-Miyaura | Thiophene-2-boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Aryl-heteroaryl derivative |
| Heck | Ethyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Cinnamate ester derivative |
Derivatization for Material Science Research (e.g., precursors for liquid crystals, polyarylethers)
The rigid, polar structure of this compound and its derivatives makes them attractive candidates for applications in material science.
Liquid Crystals: The benzonitrile moiety is a common component in liquid crystal molecules due to its linear shape and large dipole moment. Fluorine substituents are also frequently incorporated to tune the dielectric anisotropy of the material. beilstein-journals.org By using cross-coupling reactions to attach other rigid groups (like cyclohexyl or biphenyl units) to the 4-position, this compound can serve as a precursor to novel liquid crystalline compounds. nih.govmdpi.comresearchgate.net
Organic Electronics: Benzonitrile derivatives are used as building blocks for organic light-emitting diode (OLED) materials. For example, a related compound, 4-fluoro-2-methylbenzonitrile, is used to synthesize emitters with thermally activated delayed fluorescence (TADF) properties. ossila.com The unique electronic properties conferred by the combination of fluoro, chloro, and methoxy (B1213986) groups on the title compound could be exploited to develop new high-performance organic electronic materials.
Polyarylethers: The activated chloro and fluoro groups on the ring are susceptible to nucleophilic aromatic substitution by phenoxides. This reactivity allows this compound to act as a monomer in the synthesis of polyarylethers (PAEs) or polyaryletherketones (PAEKs). These high-performance polymers are known for their exceptional thermal stability and chemical resistance.
Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies
The strategic design and synthesis of analogs derived from this compound are pivotal for conducting comprehensive structure-reactivity relationship (SAR) studies. Such investigations are fundamental in medicinal chemistry and materials science, aiming to elucidate the influence of specific structural modifications on the chemical reactivity and biological activity of the parent molecule. By systematically altering the functional groups and core structure of this compound, researchers can develop a nuanced understanding of its molecular interactions and guide the development of novel compounds with enhanced properties.
Strategic Modifications and Expected Outcomes:
A rational approach to analog design involves the individual or combined modification of these key functionalities.
Modification of the Cyano Group: The nitrile group is a versatile functional handle. numberanalytics.com It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. numberanalytics.comjeeadv.ac.in These transformations can significantly alter the electronic and steric properties of the molecule, influencing its ability to participate in hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov For instance, converting the nitrile to a carboxylic acid introduces a potential hydrogen bond donor and acceptor, which could enhance binding to a biological target.
Substitution of the Chlorine Atom: The chlorine atom at the 4-position can be replaced with other halogens (e.g., bromine, iodine) or various other functional groups through nucleophilic aromatic substitution or cross-coupling reactions. researchgate.net The so-called "magic chloro" effect in drug discovery highlights that a chlorine atom can significantly improve potency and pharmacokinetic parameters. rsc.orgnih.gov Replacing chlorine with hydrogen would create a de-chlorinated analog, allowing for an assessment of the chloro group's contribution to activity.
Alteration of the Fluorine Atom: Fluorine's high electronegativity and small size can profoundly impact a molecule's properties, including metabolic stability and binding affinity. mdpi.comacs.orgacs.orgtandfonline.combenthamscience.com Analogs can be synthesized where the fluorine at the 2-position is replaced by hydrogen or other small substituents to probe the role of this specific fluorine atom.
Demethylation or Variation of the Methoxy Group: The methoxy group at the 6-position can be demethylated to yield a hydroxyl group, which can serve as a hydrogen bond donor and a site for further functionalization. Alternatively, the methyl group can be replaced with longer alkyl chains to investigate the impact of lipophilicity on activity.
Illustrative Synthetic Approaches and SAR Analysis:
The synthesis of a focused library of analogs allows for a systematic SAR study. The following tables outline hypothetical analogs and the rationale for their synthesis, along with the expected insights from their evaluation.
Table 1: Analogs with Modifications at the 4-Position (Chloro Group)
| Analog | Modification | Synthetic Strategy | Rationale for SAR Study |
| 1a | -H | Reductive dehalogenation | To evaluate the contribution of the chlorine atom to overall activity. |
| 1b | -Br | Halogen exchange reaction | To investigate the effect of a larger, more polarizable halogen. |
| 1c | -CH₃ | Cross-coupling reaction (e.g., Suzuki, Stille) | To probe the effect of a small, lipophilic, electron-donating group. |
| 1d | -OH | Nucleophilic aromatic substitution | To introduce a hydrogen bond donor/acceptor group. |
Table 2: Analogs with Modifications at the 2-Position (Fluoro Group)
| Analog | Modification | Synthetic Strategy | Rationale for SAR Study |
| 2a | -H | Reductive dehalogenation | To assess the impact of the fluorine atom on conformation and electronic properties. |
| 2b | -CH₃ | Multi-step synthesis from a different starting material | To explore steric effects at the ortho-position to the nitrile. |
Table 3: Analogs with Modifications at the 6-Position (Methoxy Group)
| Analog | Modification | Synthetic Strategy | Rationale for SAR Study |
| 3a | -OH | Ether cleavage (e.g., with BBr₃) | To introduce a phenolic hydroxyl group for potential hydrogen bonding. |
| 3b | -OCH₂CH₃ | Williamson ether synthesis from the corresponding phenol (B47542) | To increase lipophilicity and explore steric tolerance. |
Table 4: Analogs with Modifications of the Nitrile Group
| Analog | Modification | Synthetic Strategy | Rationale for SAR Study |
| 4a | -COOH | Hydrolysis of the nitrile | To introduce a carboxylic acid for potential ionic interactions and hydrogen bonding. |
| 4b | -CONH₂ | Partial hydrolysis of the nitrile | To introduce an amide for different hydrogen bonding patterns. |
| 4c | -CH₂NH₂ | Reduction of the nitrile | To introduce a basic primary amine for potential salt formation and hydrogen bonding. |
By synthesizing and evaluating these and other strategically designed analogs, a detailed structure-reactivity landscape can be constructed. This information is invaluable for optimizing the properties of the lead compound, whether for enhanced biological efficacy, improved material characteristics, or a deeper understanding of fundamental chemical principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
